

# physical and chemical properties of N,N',N''-Triacetylchitotriose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N',N''-Triacetylchitotriose*

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An In-depth Technical Guide on **N,N',N''-Triacetylchitotriose**

## Introduction

**N,N',N''-Triacetylchitotriose** is a triose oligosaccharide composed of three  $\beta$ -(1  $\rightarrow$  4) linked N-acetyl-D-glucosamine (GlcNAc) units.[1] As a derivative of chitin, one of the most abundant natural polysaccharides, it is a subject of significant interest in biochemical and biomedical research.[2][3] This molecule serves as a crucial substrate for studying chitinolytic enzymes, a competitive inhibitor for lysozyme, and exhibits various biological activities, including antioxidant and immunomodulatory properties.[2][4][5] This guide provides a comprehensive overview of its physical and chemical properties, biological activities, and the experimental protocols used for its characterization, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

**N,N',N''-Triacetylchitotriose** is typically supplied as a white to off-white crystalline solid or powder.[2][6] It is a chiral compound formed from the acetylation of chitin.

## Identification and Formula

The fundamental identifiers and molecular formula for **N,N',N''-Triacetylchitotriose** are summarized below.

Property	Value	References
IUPAC Name	N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide	[7]
Synonyms	Tri-N-acetyl-Chitotriose, (GlcNAc)3, NAG3, Tri-N-acetyl-D-Glucosamine	[6][7][8]
CAS Number	38864-21-0	[6][7][8]
Molecular Formula	C <sub>24</sub> H <sub>41</sub> N <sub>3</sub> O <sub>16</sub>	[6][7][8]
Molecular Weight	627.59 g/mol	[4]

## Physicochemical Data

This table outlines the key physicochemical properties of **N,N',N''-Triacetylchitotriose**.

Property	Value	References
Physical Form	Crystalline solid; White to off-white powder	[2][6]
Melting Point	271-311 °C (with decomposition)	[2][7][9][10][11]
Solubility	Water: 6.25 - 50 mg/mL (may require warming/sonication)	[2][4]
PBS (pH 7.2): ~3 mg/mL	[6][8]	
DMSO: ~2 - 15 mg/mL	[4][6][8]	
DMF: ~20 mg/mL	[6][8]	
Purity	≥93% (HPLC)	[6][8][10]
Storage	-20°C	[2][6]

## Biological Activity and Applications

**N,N',N''-Triacetylchitotriose** is biologically active and serves multiple functions in research, making it a valuable tool for drug development and biochemical studies.

- **Enzyme Inhibition:** It is a well-characterized competitive inhibitor of lysozyme.[4] This property is utilized in studies of lysozyme kinetics and to mitigate lysozyme-mediated effects, such as in models of sepsis where it can prevent hypotension.[2][12] It also inhibits the aggregation and amyloid fibrillogenesis of hen egg-white lysozyme (HEWL).[13]
- **Enzyme Substrate:** The molecule is a substrate for chitinolytic enzymes like chitinases and N-acetylglucosaminidases, making it essential for assays to purify, characterize, and determine the kinetics of these enzymes.[5][14][15][16]
- **Antioxidant Properties:** It has been demonstrated to scavenge reactive oxygen species (ROS) and protect DNA from oxidative damage.[2][8]
- **Immunomodulation:** As a chitin oligosaccharide, it is explored for its potential as an immunomodulator and its ability to interact with lectins and mannose receptors.[5]

- **Signaling Pathways:** In a sepsis model, lysozyme mediates a decrease in cardiac neural adrenergic response through a signaling cascade involving inhibitory G proteins (Gi) and the cGMP pathway.[12] As a lysozyme inhibitor, **N,N',N''-Triacetylchitotriose** can block this pathological signaling.[12] Additionally, related acetylated chitosan oligosaccharides have been shown to act as antagonists against glutamate-induced cell death via the Bcl-2/Bax signaling pathway.[6]

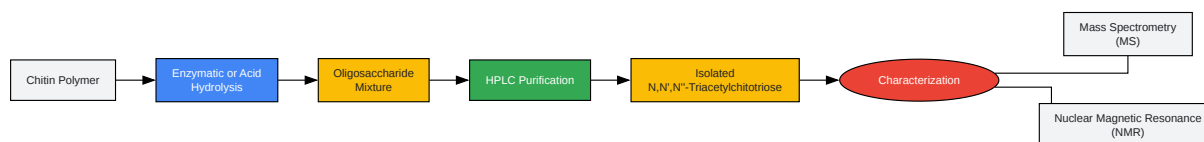
## Experimental Protocols

The analysis and application of **N,N',N''-Triacetylchitotriose** involve several key experimental methodologies.

## Production and Purification

**N,N',N''-Triacetylchitotriose** is typically produced by the controlled enzymatic or chemical hydrolysis of chitin, a process that yields a mixture of chitooligosaccharides of varying lengths.

- **Hydrolysis:** Chitin is subjected to hydrolysis using endo-chitinases or concentrated acids.[1] Reaction conditions (time, temperature, enzyme/acid concentration) are optimized to favor the production of trimers.
- **Neutralization and Filtration:** The reaction is stopped (e.g., by heat inactivation of the enzyme or neutralization of the acid), and insoluble chitin is removed by centrifugation or filtration.
- **Purification:** The soluble oligosaccharide mixture is purified to isolate **N,N',N''-Triacetylchitotriose**. High-Performance Liquid Chromatography (HPLC) is a common method.[1]
  - **Column:** An amino-propyl or other suitable column for carbohydrate separation is used.
  - **Mobile Phase:** A gradient of acetonitrile and water is typically employed.
  - **Detection:** Refractive index (RI) or mass spectrometry (MS) detectors are used to monitor the elution of the separated oligosaccharides.
- **Lyophilization:** Fractions corresponding to **N,N',N''-Triacetylchitotriose** are collected, pooled, and lyophilized to obtain a pure, dry powder.



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General workflow for production and characterization.

## Structural and Purity Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and conformational analysis of **N,N',N''-Triacetylchitotriose**.<sup>[17]</sup>
  - Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O).
  - Data Acquisition: 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, NOESY, HSQC) NMR spectra are acquired.
  - Analysis: <sup>1</sup>H and <sup>13</sup>C spectra confirm the primary structure and purity. 2D experiments like COSY help assign proton connectivities within each GlcNAc residue, while NOESY provides information about through-space interactions, revealing the 3D conformation of the molecule in solution.<sup>[18]</sup> Transferred NOESY (trNOESY) and Saturation Transfer Difference (STD) NMR are used to study its conformation when bound to a protein receptor.<sup>[17]</sup>
- Mass Spectrometry (MS): MS is used to confirm the molecular weight and purity of the compound.
  - Ionization: Electrospray ionization (ESI) is commonly used for this type of molecule.<sup>[19]</sup><sup>[20]</sup>
  - Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) is measured to confirm the expected molecular weight of 627.59 Da.

- Tandem MS (MS/MS): Fragmentation analysis can be performed to verify the sequence of the GlcNAc units.[21] Native mass spectrometry can be employed to observe noncovalent complexes with protein targets like lysozyme.[22]

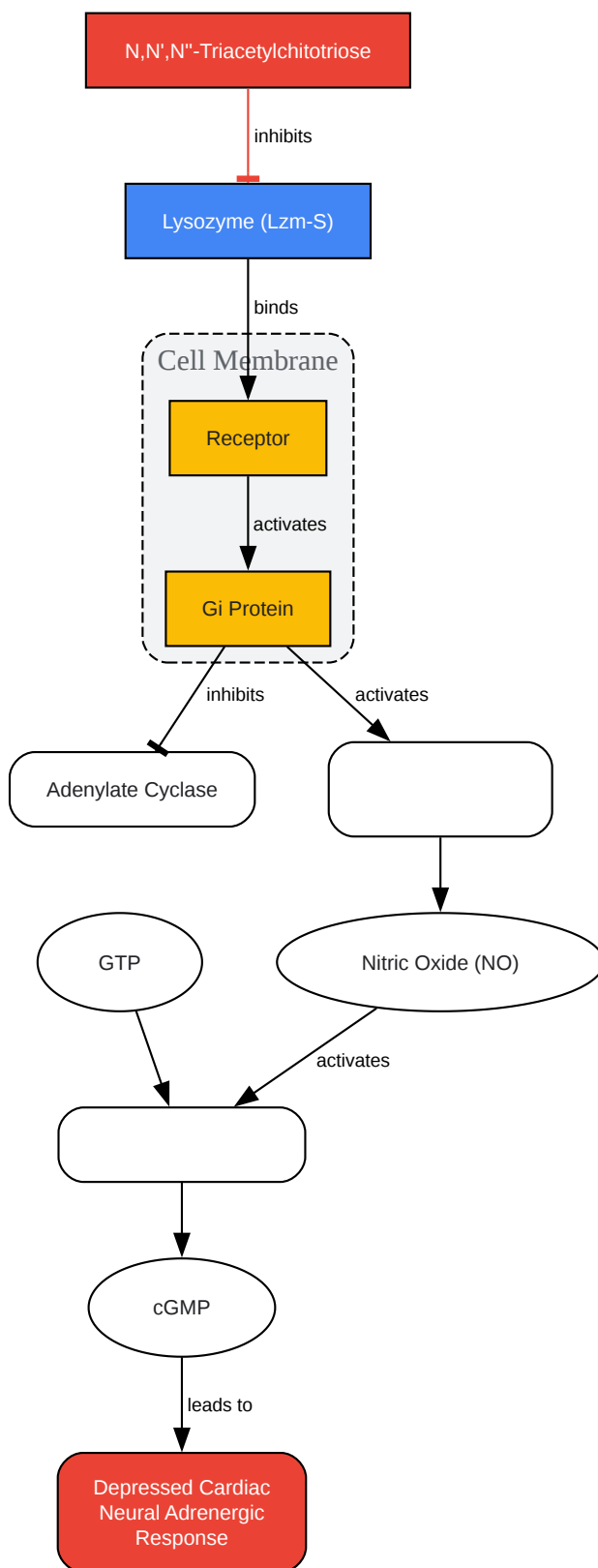
## Lysozyme Inhibition Assay

The inhibitory activity of **N,N',N''-Triacetylchitotriose** against lysozyme can be quantified using a turbidimetric assay.

- Substrate Preparation: A suspension of *Micrococcus lysodeikticus* cells is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.2).
- Assay Setup: In a 96-well plate or cuvette, the *M. lysodeikticus* suspension is mixed with varying concentrations of **N,N',N''-Triacetylchitotriose**. A control with no inhibitor is also prepared.
- Reaction Initiation: The reaction is started by adding a fixed amount of lysozyme to each well.
- Measurement: The decrease in absorbance at 450 nm (due to cell lysis) is monitored over time using a spectrophotometer.
- Data Analysis: The rate of lysis is calculated for each inhibitor concentration. The data can be used to determine the inhibition constant ( $K_i$ ) by plotting the reaction rates against the inhibitor concentration and fitting to an appropriate enzyme inhibition model.[2]

## Signaling Pathway Visualization

**N,N',N''-Triacetylchitotriose** functions as an inhibitor in a Gi-protein coupled signaling pathway activated by lysozyme during sepsis. The diagram below illustrates this mechanism.



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- To cite this document: BenchChem. [physical and chemical properties of N,N',N''-Triacetylchitotriose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013919#physical-and-chemical-properties-of-n-n-n'-triacetylchitotriose]

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